1-(3-Nitrophenyl)-1h-tetrazol-5-amine
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Overview
Description
1-(3-Nitrophenyl)-1h-tetrazol-5-amine is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-1h-tetrazol-5-amine typically involves the reaction of 3-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1h-tetrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-(3-Aminophenyl)-1h-tetrazol-5-amine.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the tetrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1h-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-1h-tetrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1h-tetrazol-5-amine: Similar structure but with the nitro group at the 4-position, which may influence its reactivity and biological activity.
1-(3-Nitrophenyl)-1h-tetrazol-5-thiol:
1-(3-Nitrophenyl)-1h-tetrazol-5-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and reactivity.
Properties
CAS No. |
5467-77-6 |
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Molecular Formula |
C7H6N6O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-(3-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H6N6O2/c8-7-9-10-11-12(7)5-2-1-3-6(4-5)13(14)15/h1-4H,(H2,8,9,11) |
InChI Key |
YDTLOZIXLQSLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NN=N2)N |
Origin of Product |
United States |
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